molecular formula C15H16O3 B4657570 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one

7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one

Cat. No. B4657570
M. Wt: 244.28 g/mol
InChI Key: HPWOVUDGELGNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one, also known as Coumarin, is a natural organic compound that belongs to the benzopyrone family. Coumarin is commonly found in plants such as tonka beans, sweet clover, and cassia cinnamon. In recent years, Coumarin has gained significant attention due to its various pharmacological properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one varies depending on its specific pharmacological effect. In terms of its anticoagulant effect, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one inhibits the production of vitamin K-dependent clotting factors, leading to a decrease in thrombin formation. Inflammation is inhibited by 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one through the suppression of NF-κB and MAPK signaling pathways. The antioxidant effect of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one is due to its ability to scavenge free radicals and increase the activity of antioxidant enzymes. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one induces apoptosis in cancer cells through the activation of caspase-dependent and independent pathways.
Biochemical and Physiological Effects:
7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In terms of its anticoagulant effect, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one can increase the risk of bleeding and hemorrhage. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have hepatotoxic effects, leading to liver damage and dysfunction. However, the hepatotoxic effects of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one are dose-dependent and can be minimized with proper dosing and monitoring.

Advantages and Limitations for Lab Experiments

7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has a variety of pharmacological effects, making it a versatile compound for use in a range of studies. However, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one also has limitations for use in lab experiments. Its hepatotoxic effects can make it difficult to use in long-term studies, and its anticoagulant effects can complicate blood-based assays.

Future Directions

There are several potential future directions for research on 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have antiviral effects and may be a potential treatment for viral infections such as HIV and hepatitis C. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have potential as a treatment for diabetes by improving insulin sensitivity and reducing blood glucose levels.

Scientific Research Applications

7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit platelet aggregation and thrombosis, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The antioxidant properties of 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one have also been studied, and it has been found to scavenge free radicals and protect against oxidative stress. Finally, 7-(allyloxy)-3-ethyl-4-methyl-2H-chromen-2-one has shown promising anticancer effects by inducing apoptosis and inhibiting tumor growth.

properties

IUPAC Name

3-ethyl-4-methyl-7-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-8-17-11-6-7-13-10(3)12(5-2)15(16)18-14(13)9-11/h4,6-7,9H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVUDGELGNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.